rac-(3aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-6-carboxylic acid, cis
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Overview
Description
rac-(3aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-6-carboxylic acid, cis: is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and a cis configuration. It is often used in synthetic organic chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-6-carboxylic acid, cis typically involves multiple steps, starting from simpler precursors. One common method involves the cyclization of a suitable precursor followed by the introduction of the Boc protecting group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity. The final product is usually purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
rac-(3aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-6-carboxylic acid, cis can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
rac-(3aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-6-carboxylic acid, cis has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which rac-(3aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-6-carboxylic acid, cis exerts its effects involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing reactive sites that can interact with enzymes or receptors. The pathways involved often include nucleophilic attack and subsequent formation of stable intermediates.
Comparison with Similar Compounds
Similar Compounds
- rac-(3aR,6aS)-5-[(tert-butoxy)carbonyl]-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carboxylic acid, cis
- rac-(3aR,7aR)-2-[(tert-butoxy)carbonyl]-octahydropyrano[3,4-c]pyrrole-7a-carboxylic acid
Uniqueness
rac-(3aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-6-carboxylic acid, cis is unique due to its specific structural configuration and the presence of the Boc protecting group. This makes it particularly useful in synthetic organic chemistry for the selective protection and deprotection of functional groups.
Properties
Molecular Formula |
C14H23NO4 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
(3aS,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-6-carboxylic acid |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-6-9-4-5-10(12(16)17)8-11(9)15/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10?,11-/m0/s1 |
InChI Key |
IMBUDFWNIQKTNO-JRUYECLLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1CC(CC2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CC(CC2)C(=O)O |
Origin of Product |
United States |
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